molecular formula C16H18N2O5 B2715765 3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione CAS No. 2034523-64-1

3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione

Cat. No. B2715765
CAS RN: 2034523-64-1
M. Wt: 318.329
InChI Key: KCEJAKFZHZQFOC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione” are not available, there are general methods for synthesizing similar compounds. For instance, azetidine derivatives can be synthesized through aza-Michael addition of NH-heterocycles with certain acetates .

Scientific Research Applications

Antiproliferative Effects in Breast Cancer Cells

3-((1-(2-Phenoxypropanoyl)azetidin-3-yl)methyl)oxazolidine-2,4-dione: and related compounds have been investigated for their antiproliferative effects in breast cancer cells. Researchers synthesized a series of novel analogues based on combretastatin A-4 (CA-4), replacing the ethylene bridge with a β-lactam scaffold . Notably:

Potential Applications in Bioorthogonal Chemistry

Recent studies have highlighted the strong emission properties and enhanced water solubility of highly fluorescent asymmetric organic boron complexes containing the 5-(pyridin-2-ylmethyl)imidazolidine-2,4-dione moiety. These properties make them promising candidates for bioorthogonal chemistry, particularly in bioimaging applications.

Synthesis of New Azetidine Derivatives

The synthesis of functionalized 3-substituted 3-(acetoxymethyl)azetidines has been explored, starting from (N-Boc-azetidin-3-ylidene)acetate. These derivatives hold potential for further investigation in various fields .

properties

IUPAC Name

3-[[1-(2-phenoxypropanoyl)azetidin-3-yl]methyl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c1-11(23-13-5-3-2-4-6-13)15(20)17-7-12(8-17)9-18-14(19)10-22-16(18)21/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEJAKFZHZQFOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC(C1)CN2C(=O)COC2=O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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